Di(2-pyrimidinyl) sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

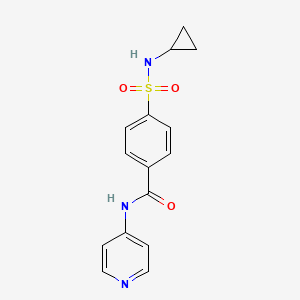

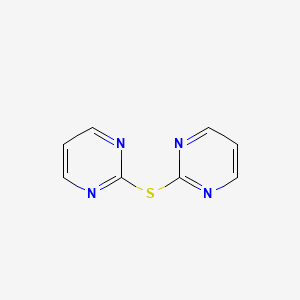

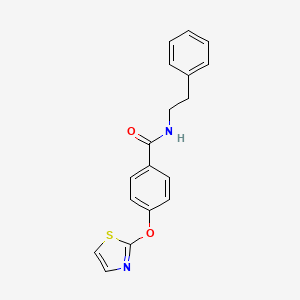

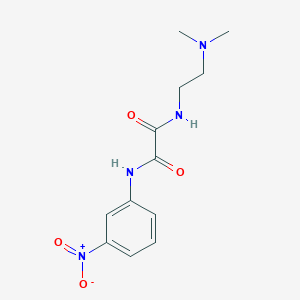

Di(2-pyrimidinyl) sulfide is a compound that has been used in the synthesis of silver(I) complexes . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfide, and 2 pyrimidines .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through various methods. One such method involves the use of readily available and bench-stable pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant .Molecular Structure Analysis

The molecular structure of Di(2-pyrimidinyl) sulfide is characterized by two pyrimidyl rings that are almost in an orthogonal orientation, a rigid nonplanar conformation . The two pyrimidyl rings of each Di(2-pyrimidinyl) sulfide are stabilized in this nonplanar conformation by an attractive intramolecular N pyrimidyl ···C pyrimidyl interaction .Chemical Reactions Analysis

Di(2-pyrimidinyl) sulfide has been used in the synthesis of silver(I) complexes . In these complexes, the multidentate ligand adopts an unvaried N, N′, N″ -μ 3 ligation mode despite the different anions .科学的研究の応用

Applications in Drug Discovery, Polymer Chemistry, Photo Sensors, Dye Industries, and Catalytic Activity in Organic Synthesis

Perimidine derivatives, a related class of compounds to Di(2-pyrimidinyl) sulfide, have found applications in drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis .

作用機序

Target of Action

Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Biochemical Pathways

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation.

Result of Action

The result of the action of Di(2-pyrimidinyl) sulfide is likely to be a reduction in inflammation, given its anti-inflammatory properties . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response .

将来の方向性

Pyrimidines have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . Therefore, Di(2-pyrimidinyl) sulfide, as a pyrimidine derivative, may also hold potential for future research and applications.

特性

IUPAC Name |

2-pyrimidin-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLIWXLWROHBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(2-pyrimidinyl) sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-phenoxyphenyl)prop-2-enoate](/img/structure/B2808626.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2808627.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2808635.png)